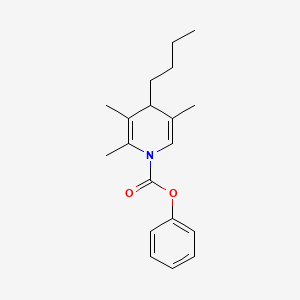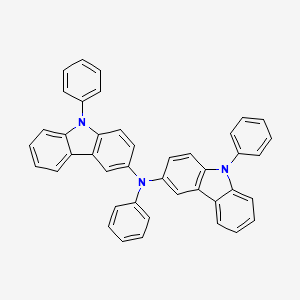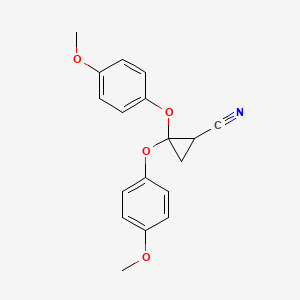
2,2-Bis(4-methoxyphenoxy)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Bis(4-methoxyphenoxy)cyclopropane-1-carbonitrile is a chemical compound known for its unique structure and properties. It belongs to the class of cyclopropane derivatives, which are characterized by a three-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-methoxyphenoxy)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with 1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium iodide. This reaction proceeds via a cyclization mechanism, resulting in the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Properties
CAS No. |
651306-65-9 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2,2-bis(4-methoxyphenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H17NO4/c1-20-14-3-7-16(8-4-14)22-18(11-13(18)12-19)23-17-9-5-15(21-2)6-10-17/h3-10,13H,11H2,1-2H3 |
InChI Key |
QJHGPURPOJJXIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(CC2C#N)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)
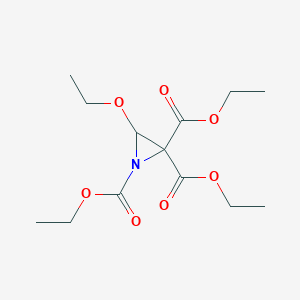


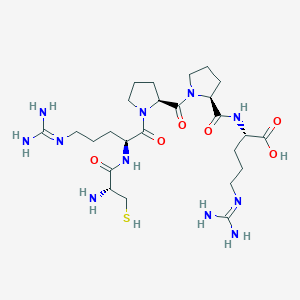
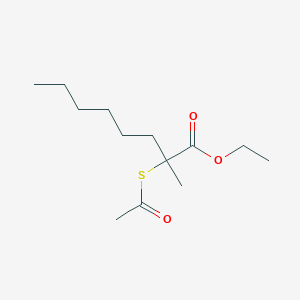
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)


